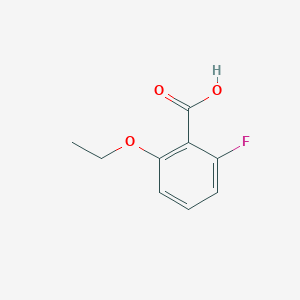

2-Ethoxy-6-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethoxy-6-fluorobenzoic acid” is a type of organofluorine compound. It’s a derivative of benzoic acid where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom and an ethoxy group is attached to the adjacent carbon . The molecular weight of this compound is approximately 184.17 .

Synthesis Analysis

The synthesis of fluorobenzoic acids, including “this compound”, can be achieved by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This protocol has been applied for the preparation of various fluorobenzoic acids .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluorine atom and an ethoxy group attached to adjacent carbon atoms, and a carboxylic acid group attached to the benzene ring . The InChI code for this compound is1S/C9H9FO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5H,2H2,1H3, (H,11,12) . Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound has a molecular weight of approximately 184.17 .Scientific Research Applications

Synthesis and Chemical Applications

2-Ethoxy-6-fluorobenzoic acid serves as a pivotal intermediate in the synthesis of complex molecules and chemical modification processes. Its utility in the synthesis of glycosyl donors, leveraging protective groups for hydroxyl moieties, highlights its importance in carbohydrate chemistry. The introduction of the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection exemplifies the innovative application of fluorinated benzoic acids in facilitating selective synthesis pathways, offering high yields and stability under various conditions (Spjut, Qian, & Elofsson, 2010). Moreover, its role in the development of novel compounds with antimicrobial properties, through the acylation of N-ethoxyethylpiperidines, underscores its potential in contributing to the search for new biologically active substances (Issayeva et al., 2019).

Environmental and Microbial Studies

Investigations into the biodegradation of fluorobenzoates by microbial species such as Syntrophus aciditrophicus have illuminated the metabolic pathways involved in the breakdown of aromatic compounds in anaerobic conditions. The study of 2-hydroxybenzoate and fluorobenzoate isomers by this microorganism reveals the enzymatic processes leading to the dehalogenation and dearomatization of these compounds, providing insights into environmental remediation techniques (Mouttaki, Nanny, & McInerney, 2008). Additionally, the capacity of certain Sphingomonas species to catabolize 3-fluorobenzoate, as evidenced through 19F NMR spectroscopy, highlights the genetic and biochemical diversity of microbes capable of utilizing fluorinated organic compounds as carbon sources, thus contributing to our understanding of the biogeochemical cycling of fluorinated pollutants (Boersma et al., 2004).

Advanced Materials and Catalysis

The utilization of 2-fluorobenzoic acid and its derivatives in the synthesis of metal-organic frameworks (MOFs) exemplifies its role in creating materials with novel properties. The incorporation of fluoro-bridged clusters in rare-earth MOFs, facilitated by the modulating effect of 2-fluorobenzoic acid, has opened new avenues for the design of materials with unique magnetic and luminescent properties, with potential applications ranging from catalysis to sensing (Vizuet et al., 2021). This showcases the broader applicability of fluorinated benzoic acids in materials science, where they serve as crucial building blocks for the construction of complex, functional structures.

Safety and Hazards

Future Directions

Fluorinated benzoic acids, including “2-Ethoxy-6-fluorobenzoic acid”, have received increasing attention due to their favorable physico-chemical properties. They are being explored as conservative tracers in petrochemical exploration and geochemical investigations . Additionally, the ability of yttrium ions to break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds is being investigated, which could lead to new synthesis methods .

Mechanism of Action

Mode of Action

Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical reactions, including those involving the benzylic position

Result of Action

Fluorinated benzoic acids are known to have various effects, including acting as conservative tracers in petrochemical exploration . More research is needed to understand the specific effects of this compound.

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of benzoic acid derivatives

properties

IUPAC Name |

2-ethoxy-6-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEXKDRXZJUAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)

![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)

![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)